molecular formula C18H15ClN2O3 B5607509 5-[(4-CHLOROPHENOXY)METHYL]-N~2~-(4-METHYL-2-PYRIDYL)-2-FURAMIDE

5-[(4-CHLOROPHENOXY)METHYL]-N~2~-(4-METHYL-2-PYRIDYL)-2-FURAMIDE

Cat. No.: B5607509
M. Wt: 342.8 g/mol
InChI Key: AGMLPBPACSPWIL-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a chlorophenoxy group, and a pyridyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 2-furoic acid to produce 5-[(4-chlorophenoxy)methyl]-2-furoic acid. Finally, the furoic acid derivative is coupled with 4-methyl-2-pyridylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar structure but contains an oxadiazole ring instead of a furan ring.

    5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Contains a triazole ring, offering different chemical properties.

Uniqueness

5-[(4-Chlorophenoxy)methyl]-N~2~-(4-methyl-2-pyridyl)-2-furamide is unique due to its combination of a furan ring, chlorophenoxy group, and pyridyl group

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-8-9-20-17(10-12)21-18(22)16-7-6-15(24-16)11-23-14-4-2-13(19)3-5-14/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLPBPACSPWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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